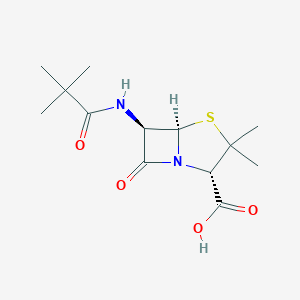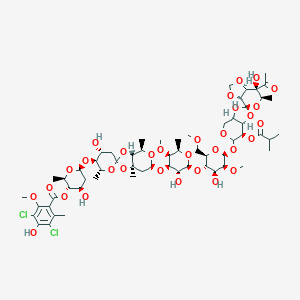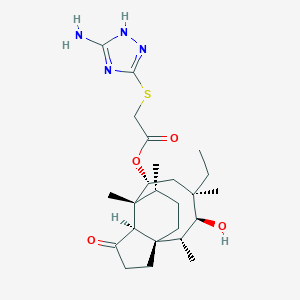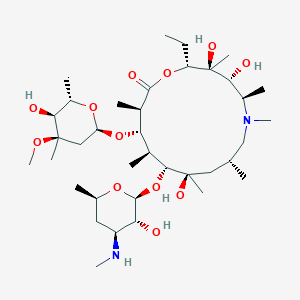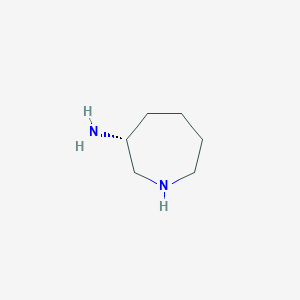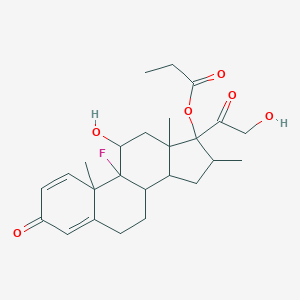
丙酸倍他米松 17
描述
Betamethasone 17-propionate is a glucocorticoid used for the treatment of skin conditions . It helps relieve redness, itching, swelling, or other discomforts caused by certain skin conditions . The molecular formula of Betamethasone 17-propionate is C25H33FO6 .
Synthesis Analysis
Betamethasone 17-propionate and its metabolites can be synthesized by partial alkaline hydrolysis . The reaction mixture is purified on a liquid chromatograph with a diode array detector .
Molecular Structure Analysis
The molecular formula of Betamethasone 17-propionate is C25H33FO6 . It has an average mass of 448.524 Da and a monoisotopic mass of 448.226105 Da .
科学研究应用
寻常型牛皮癣的治疗:倍他米松衍生物(如二丙酸倍他米松和氯倍他索-17-丙酸酯)对治疗中度至重度寻常型牛皮癣有效。它们会导致下丘脑-垂体-肾上腺轴暂时可逆性抑制,表现为早晨血浆皮质醇水平低 (Katz 等人,1987 年)。
呼吸道疾病中的局部应用:倍他米松衍生物(如 17-戊酸倍他米松等)已被开发成用于哮喘和鼻炎治疗的气雾剂,具有最小的可检测全身活性 (Phillipps,1990 年)。
与水胶体敷料联合使用:在银屑病的慢性斑块中,已研究了 17-戊酸倍他米松与水胶体敷料联合使用的疗效和耐受性,显示出阳性结果 (Dezfoulian 等人,1997 年)。
在化妆品中的检测:丙酸倍他米松已在标有含有吡硫锌的化妆品中被检测到,而它并未作为一种成分被申报。这种检测是通过高效液相色谱和光谱法实现的 (Lee 等人,2009 年)。
对大鼠内毒素诱导的葡萄膜炎的影响:倍他米松衍生物已对大鼠内毒素诱导的葡萄膜炎表现出抗炎作用。二丙酸倍他米松等衍生物对细胞浸润和 IL-1 β 基因表达表现出抑制作用 (Tsuji 等人,1997 年)。
皮肤萎缩研究:已经对不同局部糖皮质激素(包括倍他米松衍生物)诱导的皮肤萎缩进行了比较。这些研究有助于了解这些类固醇的萎缩潜力 (Korting 等人,2004 年)。
皮肤病学中的临床评估:临床试验表明,丙酸氯倍他索与 17-戊酸倍他米松相比,在治疗银屑病和湿疹等皮肤病方面疗效更佳 (Sparkes & Wilson,1974 年)。
血管收缩活性研究:已在不同的软膏基质中评估了倍他米松衍生物的血管收缩活性,为局部应用的制剂方面提供了见解 (Pepler 等人,1971 年)。
从软膏中的释放——体内和体外研究:已经研究了倍他米松衍生物从软膏中的释放,显示出基于软膏组成的效力和释放模式的差异 (Busse 等人,1969 年)。
在头皮银屑病局部治疗中的协同作用:一项研究揭示了 α-羟基酸和倍他米松洗剂在头皮银屑病局部治疗中的协同作用 (Kostarelos 等人,2000 年)。
作用机制
Target of Action
Betamethasone 17-propionate is a synthetic corticosteroid medication . It primarily targets glucocorticoid receptors , which play a crucial role in regulating inflammation, immune responses, and various aspects of metabolism .
Mode of Action
Upon binding to its target, betamethasone 17-propionate exerts its effects through both genomic and non-genomic pathways . In the genomic pathway, the drug-receptor complex translocates to the nucleus, where it promotes the transcription of anti-inflammatory genes, such as interleukin-10 . In the non-genomic pathway, the drug inhibits key inflammatory mediators, such as phospholipase A2, leading to decreased formation of arachidonic acid derivatives .
Biochemical Pathways
Betamethasone 17-propionate affects several biochemical pathways. It inhibits the release of pro-inflammatory cytokines and chemokines from inflammatory sites . Additionally, it suppresses neutrophil accumulation, reversing inflammation and related tissue damage . The drug also inhibits phospholipase A2, thereby reducing the production of prostaglandins and leukotrienes, which are potent mediators of inflammation .
Pharmacokinetics
The pharmacokinetics of betamethasone 17-propionate involves absorption, distribution, metabolism, and excretion (ADME). After administration, the drug is absorbed and distributed throughout the body . It is metabolized primarily in the liver, with the metabolic processes including 6β hydroxylation, 11β-hydroxyl oxidation, and reduction of the C-20 carbonyl group followed by removal of the side chain . The drug and its metabolites are excreted via the kidneys .
Result of Action
The molecular and cellular effects of betamethasone 17-propionate’s action are primarily anti-inflammatory and immunosuppressive . The drug reduces inflammation by suppressing the migration of polymorphonuclear leukocytes and reversing capillary permeability . It also suppresses the immune response by reducing the activity of the immune system, which helps to reduce inflammation, redness, and itching .
Action Environment
The action, efficacy, and stability of betamethasone 17-propionate can be influenced by various environmental factors. For instance, exposure to UV light can lead to the photodegradation of the drug, with a higher rate of photodegradation observed in certain solvents and formulations . Moreover, the rate constants of the photodegradation reactions decrease with increasing phosphate concentration and ionic strength . Effective photostabilization of the drug has been achieved in cream and gel formulations with titanium dioxide, vanillin, and butyl hydroxytoluene .
安全和危害
Betamethasone 17-propionate may damage fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .
生化分析
Biochemical Properties
Betamethasone 17-propionate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to decompose extensively under UV light . The decomposition involves a rearrangement of the cyclohexadienone moiety through a radical mechanism, resulting in lumi, photolumi, and andro derivatives .
Cellular Effects
Betamethasone 17-propionate has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Betamethasone 17-propionate is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Betamethasone 17-propionate change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .
Dosage Effects in Animal Models
The effects of Betamethasone 17-propionate vary with different dosages in animal models. Threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are important considerations .
Metabolic Pathways
Betamethasone 17-propionate is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
Betamethasone 17-propionate is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can also affect its localization or accumulation .
Subcellular Localization
The subcellular localization of Betamethasone 17-propionate and any effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
属性
| { "Design of the Synthesis Pathway": "The synthesis of Betamethasone 17-propionate can be achieved through a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "Betamethasone", "Propionic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Betamethasone is reacted with propionic anhydride in the presence of pyridine as a catalyst to form Betamethasone 17-propionate intermediate.", "Step 2: The intermediate is then purified by recrystallization in methanol.", "Step 3: The purified intermediate is then hydrolyzed using hydrochloric acid to remove the propionate group and form Betamethasone.", "Step 4: The Betamethasone is then converted back to the propionate form by reacting with propionic anhydride in the presence of pyridine.", "Step 5: The crude product is purified by recrystallization in methanol.", "Step 6: The final product is obtained by neutralizing the crude product with sodium hydroxide and isolating the product by extraction with ether, washing with water, and drying over sodium chloride." ] } | |
CAS 编号 |
5534-13-4 |
分子式 |
C25H33FO6 |
分子量 |
448.5 g/mol |
IUPAC 名称 |
[(9R,10S,13S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C25H33FO6/c1-5-21(31)32-25(20(30)13-27)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,26)19(29)12-23(18,25)4/h8-9,11,14,17-19,27,29H,5-7,10,12-13H2,1-4H3/t14?,17?,18?,19?,22-,23-,24-,25-/m0/s1 |
InChI 键 |
ITYMTTQVNYAJAA-BPARTCAISA-N |
手性 SMILES |
CCC(=O)O[C@@]1(C(CC2[C@@]1(CC([C@]3(C2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)CO |
SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CO |
规范 SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CO |
外观 |
White to Off-White Solid |
熔点 |
233-235°C |
| 5534-13-4 | |
Pictograms |
Health Hazard |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
(11β,16β)-9-Fluoro-11,21-dihydroxy-16-methyl-17-(1-oxopropoxy)pregna-1,4-diene-3,20-dione; 9-Fluoro-11beta,17,21-Trihydroxy-16beta-Methylpregna-1,4-Diene-3,20-Dione 17-Propionate; Propionic Acid [(8S,9R,10S,11S,13S,14S,16S,17R)-9-Fluoro-17-Glycoloyl-11-Hydr |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






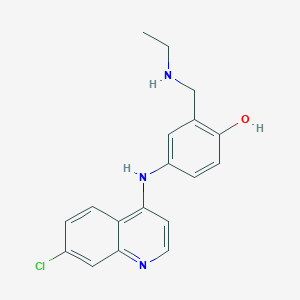

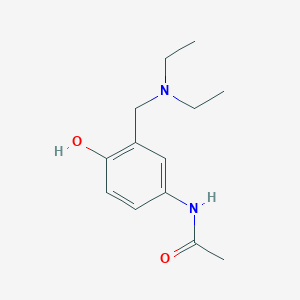
![4-[(7-Chloroquinolin-4-yl)amino]phenol](/img/structure/B193635.png)
